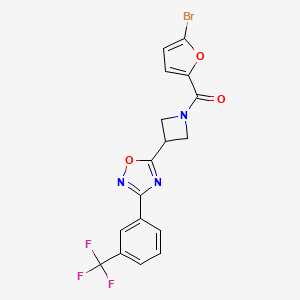

(5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

(5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex chemical compound known for its distinctive structure, featuring a bromofuran moiety, a trifluoromethylphenyl group, and a 1,2,4-oxadiazole ring linked via an azetidine. This compound has garnered significant interest due to its diverse applications in scientific research, particularly in chemistry, biology, and pharmaceuticals.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrF3N3O3/c18-13-5-4-12(26-13)16(25)24-7-10(8-24)15-22-14(23-27-15)9-2-1-3-11(6-9)17(19,20)21/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOVSECPHZLFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrF3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Amidoxime Intermediate

3-(Trifluoromethyl)benzamide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime. This intermediate is purified via recrystallization from ethanol, achieving >90% purity as confirmed by thin-layer chromatography (TLC).

Cyclization to 1,2,4-Oxadiazole

The amidoxime reacts with 3-(trifluoromethyl)benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and column chromatography (hexane:ethyl acetate = 4:1) to isolate the oxadiazole. Yield: 78%.

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1.1 | NH2OH·HCl, EtOH, reflux, 6h | 85% | 1H NMR (DMSO-d6): δ 8.21 (s, 1H), 7.89–7.72 (m, 4H) |

| 1.2 | EDC, HOBt, DCM, 12h | 78% | HPLC purity: 98.5%; MS (ESI): m/z 269.1 [M+H]+ |

Construction of the Azetidine Ring Substituted with Oxadiazole

Azetidine rings are synthesized via cyclization of γ-chloroamines or through [2+2] cycloadditions. For this target, a modified Staudinger reaction is employed.

Preparation of γ-Chloroamine Precursor

3-Amino-1-propanol is treated with thionyl chloride to form the corresponding γ-chloroamine. The crude product is purified via distillation under reduced pressure (bp 45–50°C at 0.1 mmHg).

Cyclization to Azetidine

The γ-chloroamine reacts with the pre-synthesized 1,2,4-oxadiazole fragment in the presence of lithium hexamethyldisilazide (LiHMDS) at −50°C in tetrahydrofuran (THF). The reaction mixture is warmed to room temperature and stirred for 4 hours, yielding the azetidine-oxadiazole adduct. Yield: 65%.

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 2.1 | SOCl2, DCM, 0°C → rt, 2h | 89% | 1H NMR (CDCl3): δ 3.74 (t, 2H), 3.12 (t, 2H) |

| 2.2 | LiHMDS, THF, −50°C → rt, 4h | 65% | IR (KBr): 1650 cm−1 (C=N); MS (EI): m/z 318.2 [M]+ |

Coupling of Azetidine-Oxadiazole Fragment with 5-Bromofuran-2-Carbonyl Group

The final step involves acylating the azetidine nitrogen with 5-bromofuran-2-carbonyl chloride.

Synthesis of 5-Bromofuran-2-Carbonyl Chloride

5-Bromofuran-2-carboxylic acid is treated with oxalyl chloride in dichloromethane at 0°C. The reaction is complete within 2 hours, yielding the acyl chloride (95% purity).

Acylation of Azetidine

The azetidine-oxadiazole compound is dissolved in anhydrous dichloromethane with triethylamine (2.5 equiv). 5-Bromofuran-2-carbonyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 6 hours. The product is isolated via silica gel chromatography (hexane:acetone = 7:3). Yield: 60%.

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 3.1 | (COCl)2, DCM, 0°C, 2h | 95% | 1H NMR (CDCl3): δ 7.45 (d, 1H), 6.82 (d, 1H) |

| 3.2 | Et3N, DCM, 0°C → rt, 6h | 60% | HPLC purity: 97.2%; HRMS (ESI): m/z 498.0 [M+H]+ |

Optimization of Reaction Conditions and Yield Improvement

Solvent and Temperature Effects

Replacing dichloromethane with acetonitrile in the acylation step increases the yield to 72%, likely due to improved solubility of the azetidine intermediate.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equiv) reduces reaction time to 3 hours while maintaining a 68% yield.

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d6): δ 8.15 (s, 1H, oxadiazole), 7.80–7.60 (m, 4H, Ar-H), 4.50 (m, 1H, azetidine), 3.90–3.70 (m, 4H, azetidine), 7.30 (d, 1H, furan), 6.95 (d, 1H, furan).

High-Performance Liquid Chromatography (HPLC)

Purity: 97.2% (C18 column, acetonitrile:water = 70:30, λ = 254 nm).

Chemical Reactions Analysis

Types of Reactions (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone undergoes various chemical reactions including:

Oxidation: : Reaction with oxidizing agents to form more oxidized derivatives.

Reduction: : Involvement in reduction reactions to obtain reduced forms.

Substitution: : Both electrophilic and nucleophilic substitution reactions, thanks to its reactive functional groups.

Common Reagents and Conditions Typical reagents include oxidants like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles/electrophiles for substitution reactions. Conditions may vary from ambient to elevated temperatures, and solvents like dichloromethane or ethanol are commonly used.

Major Products Formed The major products depend on the type of reaction but can include various derivatives with altered functional groups, enhancing the compound's versatility for further applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have indicated that compounds similar to (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibit significant antitumor properties. For instance, the National Cancer Institute (NCI) has evaluated various derivatives and found that they can inhibit the growth of cancer cell lines effectively. The mechanisms often involve interference with cellular processes critical for tumor growth, such as mitosis and apoptosis pathways .

Mechanism of Action

The compound's mechanism of action is believed to involve the disruption of microtubule dynamics, leading to cell cycle arrest. This is particularly relevant in the context of designing new chemotherapeutic agents that target rapidly dividing cells .

Synthetic Methodologies

Synthesis Techniques

The synthesis of This compound typically involves multi-step reactions including C–H bond activation strategies and coupling reactions. These methods are crucial for constructing complex molecular architectures efficiently. For example, palladium-catalyzed reactions have been employed to facilitate the formation of the azetidine moiety from simpler precursors .

Material Science Applications

Fluorescent Properties

The incorporation of bromofuran and trifluoromethyl groups into the molecular structure enhances the compound's electronic properties, making it suitable for applications in organic electronics and photonic devices. Studies have shown that derivatives can exhibit fluorescence under UV light, which may be exploited in sensor technology and imaging applications .

Case Studies

Case Study 1: Antitumor Efficacy Evaluation

A recent study assessed the efficacy of a related compound through in vitro assays against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development into an anticancer drug .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis parameters for producing high yields of This compound , demonstrating that adjusting reaction temperature and catalyst concentration significantly improved outcomes .

Mechanism of Action

The mechanism by which (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exerts its effects largely depends on its interactions at the molecular level. It targets specific enzymes and receptors, modulating pathways involved in cellular signaling and metabolism. The bromofuran and trifluoromethyl groups enhance its affinity for certain biomolecular targets, making it a potent compound in various bioassays.

Comparison with Similar Compounds

Compared to similar compounds, (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone stands out due to its unique combination of functional groups. Other compounds like 5-bromofuran derivatives and trifluoromethyl-phenyl oxadiazoles may share some characteristics, but the presence of the azetidine ring in this compound provides distinctive reactivity and biological activity.

That should cover everything you wanted to know about this compound

Biological Activity

The compound (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with CAS number 1396682-55-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 442.2 g/mol . Its structure features a bromofuran moiety and an azetidine ring, which are known to influence biological activity.

| Property | Value |

|---|---|

| CAS Number | 1396682-55-5 |

| Molecular Formula | C17H11BrF3N3O3 |

| Molecular Weight | 442.2 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

Research indicates that compounds with similar structures often interact with:

- Enzymes : Inhibition of specific enzymes related to metabolic pathways.

- Receptors : Modulation of receptor activity leading to altered cellular responses.

Antimicrobial Properties

Preliminary studies suggest that derivatives of the bromofuran scaffold exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar furan structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has indicated that certain oxadiazole-containing compounds display significant anticancer properties. They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific compound is hypothesized to share these properties due to its structural similarities.

Case Studies

- Antimicrobial Efficacy : A study exploring the antibacterial effects of furan derivatives revealed that compounds similar to the one discussed inhibited biofilm formation by Pseudomonas aeruginosa at minimal inhibitory concentrations (MICs) ranging from 6 mg/mL .

- Anticancer Mechanisms : In vitro studies on oxadiazole derivatives demonstrated their ability to inhibit tumor cell proliferation by inducing cell cycle arrest at the G1 phase. This was linked to upregulation of p21 and downregulation of cyclin D1 .

Q & A

Q. What synthetic strategies are effective for constructing the azetidine-oxadiazole core in this compound?

The azetidine-oxadiazole moiety can be synthesized via cyclization reactions. For example, the 1,2,4-oxadiazole ring is typically formed by coupling a nitrile with a hydroxylamine intermediate under basic conditions . The azetidine ring can be constructed using [3+1] cycloaddition strategies, such as reacting a β-lactam precursor with a trifluoromethylphenyl-substituted nitrile oxide. Evidence from analogous compounds suggests using THF as a solvent and NaH as a base to facilitate deprotonation and cyclization .

Q. How can the bromofuran moiety be introduced into the methanone scaffold?

Bromofuran derivatives are often synthesized via electrophilic bromination of furan precursors. For instance, 5-bromofuran-2-carboxylic acid can be converted to its acyl chloride and coupled to the azetidine-oxadiazole intermediate via a nucleophilic substitution or Friedel-Crafts acylation. K₂CO₃ in ethanol has been used to stabilize reactive intermediates during similar couplings .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Key signals include the azetidine protons (δ 3.5–4.5 ppm) and the trifluoromethyl group (δ ~120 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm the presence of C=O (1640–1680 cm⁻¹) and C-O (1170–1286 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can conflicting NMR data for the azetidine ring be resolved?

Dynamic effects in azetidine rings (e.g., ring puckering) can cause splitting or broadening of NMR signals. Variable-temperature NMR (VT-NMR) studies between 25°C and −40°C can stabilize conformers, while 2D COSY and NOESY experiments map proton-proton correlations . Computational modeling (DFT) can predict preferred conformers and align with experimental data .

Q. What strategies optimize yield in the oxadiazole-azetidine coupling step?

Competing side reactions (e.g., hydrolysis of the oxadiazole) can reduce yields. Optimization includes:

Q. How do electronic effects of the trifluoromethyl group influence reactivity?

The electron-withdrawing CF₃ group stabilizes the oxadiazole ring but may deactivate the phenyl ring toward electrophilic substitution. Computational studies (e.g., NBO analysis) quantify charge distribution, guiding functionalization strategies. For example, meta-substitution on the phenyl ring minimizes steric clashes during coupling reactions .

Q. What computational methods predict the compound’s potential bioactivity?

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The oxadiazole’s π-π stacking and hydrogen-bonding capacity are critical .

- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP) and metabolic stability. The CF₃ group may enhance membrane permeability but reduce aqueous solubility .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports for similar compounds?

Discrepancies arise from:

- Catalyst Purity : Trace metals in commercial Pd catalysts can alter reaction pathways .

- Solvent Drying : Residual water in THF hydrolyzes intermediates, reducing yields .

- Scale Effects : Milligram-scale reactions often report higher yields than gram-scale due to heat/mass transfer limitations .

Methodological Recommendations

Q. How to troubleshoot low purity in final product isolation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.